4,6,6-Trimethyl-2-sulfanylhexahydropyrimidin-4-ol
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Overview
Description
4,6,6-Trimethyl-2-sulfanylhexahydropyrimidin-4-ol is a chemical compound with the molecular formula C7H16N2OS It is a hexahydropyrimidine derivative characterized by the presence of three methyl groups and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,6-Trimethyl-2-sulfanylhexahydropyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methylpropan-1-ol with carbon disulfide, followed by cyclization with formaldehyde. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4,6,6-Trimethyl-2-sulfanylhexahydropyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Desulfurized derivatives.
Substitution: Halogenated or other functionalized derivatives.
Scientific Research Applications
4,6,6-Trimethyl-2-sulfanylhexahydropyrimidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6,6-Trimethyl-2-sulfanylhexahydropyrimidin-4-ol involves its interaction with specific molecular targets. The sulfanyl group can form bonds with metal ions, influencing various biochemical pathways. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile: Similar in structure but contains a nitrile group instead of a sulfanyl group.
4-Methoxy-2,3,5-trimethylpyridine: Contains a methoxy group and is used in different applications.
Uniqueness
4,6,6-Trimethyl-2-sulfanylhexahydropyrimidin-4-ol is unique due to its combination of methyl and sulfanyl groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
6966-57-0 |
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Molecular Formula |
C7H16N2OS |
Molecular Weight |
176.28 g/mol |
IUPAC Name |
4,6,6-trimethyl-2-sulfanyl-1,3-diazinan-4-ol |
InChI |
InChI=1S/C7H16N2OS/c1-6(2)4-7(3,10)9-5(11)8-6/h5,8-11H,4H2,1-3H3 |
InChI Key |
HMSWFBXXGOMYTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(NC(N1)S)(C)O)C |
Origin of Product |
United States |
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